molecular formula C31H30N2O2 B11533793 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11533793
M. Wt: 462.6 g/mol
InChI Key: IZXIYIIYNFCZNG-UHFFFAOYSA-N
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Description

2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(benzyloxy)benzaldehyde with 4-(butan-2-yl)aniline in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the phenyl rings.

    Substitution: The benzyloxy and butan-2-yl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different oxidation states, while substitution reactions can introduce new functional groups onto the phenyl rings.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being explored for its potential therapeutic applications in treating various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation, induction of apoptosis, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(benzyloxy)phenyl]-3-phenylquinazolin-4(1H)-one
  • 2-[4-(benzyloxy)phenyl]-3-[4-(methyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one
  • 2-[4-(benzyloxy)phenyl]-3-[4-(ethyl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

The uniqueness of 2-[4-(benzyloxy)phenyl]-3-[4-(butan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one lies in its specific substitution pattern on the phenyl rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C31H30N2O2

Molecular Weight

462.6 g/mol

IUPAC Name

3-(4-butan-2-ylphenyl)-2-(4-phenylmethoxyphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C31H30N2O2/c1-3-22(2)24-13-17-26(18-14-24)33-30(32-29-12-8-7-11-28(29)31(33)34)25-15-19-27(20-16-25)35-21-23-9-5-4-6-10-23/h4-20,22,30,32H,3,21H2,1-2H3

InChI Key

IZXIYIIYNFCZNG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5

Origin of Product

United States

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